molecular formula C10H8O5 B5886760 methyl 3,5-diformyl-2-hydroxybenzoate

methyl 3,5-diformyl-2-hydroxybenzoate

Cat. No. B5886760
M. Wt: 208.17 g/mol
InChI Key: BMSUYILCRYEUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-diformyl-2-hydroxybenzoate, also known as methyl gallate, is a phenolic compound that is widely used in the food, pharmaceutical, and cosmetic industries. It is a natural antioxidant that is derived from plants and has been found to have various biological properties.

Mechanism of Action

Methyl gallate exerts its biological effects through various mechanisms. It can directly scavenge free radicals and inhibit oxidative stress. It can also modulate the activity of various signaling pathways involved in inflammation and cancer. Methyl gallate has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Methyl gallate has been found to have various biochemical and physiological effects. It can reduce lipid peroxidation, inhibit the production of inflammatory cytokines, and enhance the activity of antioxidant enzymes. Methyl gallate has also been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

Methyl gallate has several advantages for lab experiments. It is a natural compound that is readily available and has low toxicity. It can be easily synthesized and purified, and its biological effects can be studied in vitro and in vivo. However, methyl 3,5-diformyl-2-hydroxybenzoate gallate has some limitations for lab experiments. Its solubility in water is limited, and it can degrade under certain conditions, leading to the formation of by-products.

Future Directions

There are several future directions for the study of methyl 3,5-diformyl-2-hydroxybenzoate gallate. It can be further investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Methyl gallate can also be studied for its effects on gut microbiota and its potential as a prebiotic. The development of novel formulations and delivery systems for methyl 3,5-diformyl-2-hydroxybenzoate gallate can also be explored to enhance its bioavailability and efficacy.

Synthesis Methods

Methyl gallate can be synthesized by the esterification of gallic acid with methanol in the presence of a catalyst. The reaction can be carried out under reflux conditions, and the product can be purified by recrystallization.

Scientific Research Applications

Methyl gallate has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. It has been found to scavenge free radicals, reduce oxidative stress, and protect against DNA damage. Methyl gallate has also been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

methyl 3,5-diformyl-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-15-10(14)8-3-6(4-11)2-7(5-12)9(8)13/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSUYILCRYEUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-diformyl-2-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.